2-Methoxycyclobutanone
Overview
Description
2-Methoxycyclobutanone is an organic compound with the molecular formula C5H8O2 It is a cyclobutanone derivative, characterized by a four-membered ring structure with a methoxy group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxycyclobutanone typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. This reaction can be carried out using alkenes and carbonyl compounds under specific conditions, often involving catalysts such as transition metals to facilitate the cycloaddition process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of bulk manufacturing techniques, where the reactants are combined in large reactors under controlled temperatures and pressures to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxycyclobutanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Compounds with different functional groups replacing the methoxy group
Scientific Research Applications
2-Methoxycyclobutanone has a wide range of applications in scientific research, including:
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Methoxycyclobutanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Cyclobutanone: Lacks the methoxy group, making it less versatile in certain chemical reactions.
2-Methylcyclobutanone: Similar structure but with a methyl group instead of a methoxy group, leading to different reactivity and applications.
Cyclopentanone: A five-membered ring structure, which differs significantly in terms of ring strain and reactivity compared to 2-Methoxycyclobutanone.
Uniqueness: this compound is unique due to its combination of a cyclobutanone ring and a methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
2-methoxycyclobutan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-7-5-3-2-4(5)6/h5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXSJXRJPCNHLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314458 | |
Record name | 2-Methoxycyclobutanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201314458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42083-01-2 | |
Record name | 2-Methoxycyclobutanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42083-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxycyclobutanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201314458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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